molecular formula C12H11NOS B8388047 1-Benzyl-3-hydroxypyridine-2-thione

1-Benzyl-3-hydroxypyridine-2-thione

Cat. No.: B8388047
M. Wt: 217.29 g/mol
InChI Key: UBQRNOYIALBFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-hydroxypyridine-2-thione is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly in the field of epigenetics. Its structure incorporates the 3-hydroxypyridine-2-thione (3-HPT) group, which has been identified as a novel zinc-binding group (ZBG) . This ZBG is a critical pharmacophore for inhibiting zinc-dependent metalloenzymes, most notably Histone Deacetylases (HDACs) . Research into similar 3-HPT-based compounds has demonstrated selective inhibitory activity against specific HDAC isoforms, such as HDAC6 and HDAC8, while showing no activity against HDAC1 . This isoform selectivity is a key area of investigation for developing targeted therapeutic strategies with potentially reduced side effects. The replacement of the oxygen atom in hydroxypyridones with a sulfur atom to create a thiopyridone is a significant modification. The "thione" group enhances zinc chelation due to the thiophilicity of the zinc ion, which can lead to greater potency in inhibiting zinc-containing enzymes compared to their oxygen-based analogs . Beyond HDAC inhibition, the 3-hydroxypyridine-2-thione scaffold is also explored for its antiproliferative properties in oncology research and as a chelator for other biologically relevant metal ions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. REFERENCES Oyelere et al. identified 3-hydroxypyridin-2-thione as a novel zinc binding group for histone deacetylase inhibition. J Med Chem. 2013;56(9):3492-3506. Oyelere et al. further explored the structure-activity relationship of 3-hydroxypyridin-2-thione derivatives as HDAC inhibitors. J Med Chem. 2013;56(24):9969-9981. Hassani et al. synthesized and evaluated 3-hydroxypyridin-4-one derivatives, highlighting the research interest in hydroxypyridinone scaffolds. RSC Adv. 2023;13:32433-32443. An overview of 3-hydroxypyridine applications and properties. ScienceDirect Topics.

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

1-benzyl-3-hydroxypyridine-2-thione

InChI

InChI=1S/C12H11NOS/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-8,14H,9H2

InChI Key

UBQRNOYIALBFRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=S)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Styryl and cyano substituents in 3-cyano-4,6-distyrylpyridin-2(1H)-thione introduce conjugation effects, likely influencing electronic properties and UV-vis absorption, making it suitable for optoelectronic applications .

Reactivity Trends :

  • The benzyl group in this compound may stabilize intermediates during HDAC binding due to aromatic stacking interactions .
  • Electron-withdrawing groups (e.g., -CN in 3-cyano derivatives) could reduce nucleophilicity at the thione sulfur, altering reactivity in metal-binding or redox processes .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 1-benzyl-3-hydroxypyridin-4(1H)-one (1a , 10 mmol) is reacted with Lawesson’s reagent (15 mmol) in anhydrous tetrahydrofuran (THF) at 60°C for 4–6 hours. The reaction mixture is concentrated under reduced pressure, and the crude product is purified via column chromatography (silica gel, dichloromethane eluent). Recrystallization from methanol/dichloromethane yields needle-like crystals of 1-benzyl-3-hydroxypyridine-2-thione (1d ) with a 61% yield.

Key Parameters:

  • Stoichiometry : A 1.5:1 molar ratio of Lawesson’s reagent to precursor ensures complete conversion.

  • Solvent : THF facilitates reagent solubility and moderate reaction kinetics.

  • Temperature : Heating at 60°C balances reaction rate and side-product minimization.

Spectroscopic and Analytical Characterization

The product’s structure is confirmed through:

  • Mass Spectrometry (MS) : ESI+ m/z = 232.0783 [M + H]+.

  • 1H NMR (DMSO-d6): δ 2.31 (s, 3H, CH3), 5.46 (s, 2H, N-CH2), 6.94–7.85 (m, 7H, aromatic and pyridyl protons).

  • Elemental Analysis : Found C 66.04%, H 6.01%, N 5.62% (matches calculated values for C13H13NOS·0.25H2O).

Alternative Synthetic Routes and Precursor Modifications

Benzylation Strategies for Precursor Synthesis

The hydroxypyridinone precursor (1a ) is typically synthesized via benzylation of 3-hydroxypyridin-4(1H)-one. A method outlined in Sage Journals involves condensation of benzylhydrazine with maleic anhydride, followed by cyclization under acidic conditions:

  • Benzylhydrazine Formation : Benzylhydrazine reacts with maleic anhydride in aqueous HCl at 110–120°C for 6 hours.

  • Cyclization : The intermediate undergoes intramolecular cyclization to form 2-benzyl-6-hydroxypyridazin-3(2H)-one, which is subsequently oxidized to the pyridinone derivative.

Comparative Analysis of Methodologies

Efficiency and Yield

  • Lawesson’s Reagent Method : Yields 61% with high purity after chromatography.

  • Halogen Displacement : Lower yields (~30%) due to competing side reactions.

Practical Considerations

  • Cost : Lawesson’s reagent is expensive but offers reproducibility.

  • Safety : THF and Lawesson’s reagent require anhydrous handling, whereas aqueous NaHS is less hazardous.

Mechanistic Insights into Thionation

The thionation mechanism involves Lawesson’s reagent acting as a sulfur transfer agent. The reagent’s thiophosphoryl group attacks the carbonyl oxygen, forming a tetrahedral intermediate that collapses to release CO and incorporate sulfur. This pathway is supported by DFT studies on analogous systems.

Applications and Derivatives

This compound serves as a ligand in ruthenium complexes, exemplified by [chlorido(η6-p-cymene)ruthenium(II)] derivatives. Its thiophilic nature also makes it a candidate for metalloenzyme inhibition .

Q & A

Q. How should researchers statistically analyze dose-response data with non-linear behavior in toxicity assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using nonlinear regression. Assess outliers via Grubbs’ test. For non-monotonic responses, apply model selection criteria (e.g., AIC) to compare sigmoidal vs. biphasic fits .

Q. What criteria validate the use of this compound as a chelating agent in metal coordination studies?

  • Methodological Answer : Confirm via:
  • Job’s plot : Determine stoichiometry (e.g., 1:1 or 1:2 metal-ligand ratio).
  • UV-Vis titration : Monitor bathochromic shifts indicative of charge-transfer transitions.
  • Magnetic susceptibility : Assess coordination geometry (e.g., octahedral vs. square planar) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.